N-(5-Amino-1-carboxypentyl)iminodiacetic acid
Overview
Description
It is a derivative of lysine, an essential amino acid, and is characterized by its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-1-carboxypentyl)iminodiacetic acid typically involves the reaction of lysine with chloroacetic acid under alkaline conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-1-carboxypentyl)iminodiacetic acid undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is a key feature of its chemical behavior.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts for chelation and alkylating agents for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include metal complexes and substituted derivatives, which have various applications in scientific research and industry .
Scientific Research Applications
N-(5-Amino-1-carboxypentyl)iminodiacetic acid is extensively used in scientific research due to its chelating properties. Some of its applications include:
Chemistry: Used as a chelating agent in analytical chemistry and metal ion separation.
Biology: Employed in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: Investigated for its potential in chelation therapy for metal poisoning.
Industry: Utilized in the formulation of detergents and cleaning agents due to its ability to bind metal ions.
Mechanism of Action
The primary mechanism by which N-(5-Amino-1-carboxypentyl)iminodiacetic acid exerts its effects is through chelation. It binds to metal ions, forming stable complexes that can be easily removed from solutions or biological systems. This chelation process involves the coordination of metal ions with the amino and carboxyl groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another well-known chelating agent with similar properties.
Nitrilotriacetic acid (NTA): A compound with three carboxymethyl groups, used for similar applications.
Uniqueness
N-(5-Amino-1-carboxypentyl)iminodiacetic acid is unique due to its derivation from lysine, which imparts specific properties such as biocompatibility and enhanced stability in biological systems. This makes it particularly useful in applications where biocompatibility is crucial.
Properties
IUPAC Name |
6-amino-2-[bis(carboxymethyl)amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFQYGMJENQVQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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